molecular formula C14H16N4O B2359109 N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034484-06-3

N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2359109
CAS No.: 2034484-06-3
M. Wt: 256.309
InChI Key: BFZBFZSDEZITDO-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]imidazole core fused with a tetrahydro ring system. The carboxamide group at position 5 is linked to a 3-methylpyridin-2-yl substituent, conferring distinct electronic and steric properties.

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-9-3-2-6-15-13(9)18-14(19)10-4-5-11-12(7-10)17-8-16-11/h2-3,6,8,10H,4-5,7H2,1H3,(H,16,17)(H,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZBFZSDEZITDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CCC3=C(C2)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diamines with Carbonyl Compounds

A common approach involves reacting 1,2-diaminocyclohexane derivatives with carboxylic acids or esters under acidic conditions. For example:

  • Reactants : 4-Aminocyclohexane-1-carboxylic acid and formic acid.
  • Conditions : Reflux in concentrated HCl at 110°C for 6 hours.
  • Yield : 65–72% after recrystallization from ethanol.

Mechanism : Acid-catalyzed cyclization forms the imidazole ring via dehydration.

Alternative Route via Nitro Reduction

  • Reactants : 2-Nitro-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylate.
  • Conditions : Catalytic hydrogenation (H₂, Pd/C) in methanol.
  • Yield : 85–90%.

Carboxamide Formation

The carboxylic acid is converted to the carboxamide via two primary routes:

Acid Chloride Intermediate

  • Activation with Thionyl Chloride :

    • Reactants : 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid (1 equiv), SOCl₂ (3 equiv).
    • Conditions : Reflux in anhydrous toluene for 2 hours.
    • Product : Acyl chloride (confirmed by IR at 1670–1662 cm⁻¹).
  • Coupling with 3-Methylpyridin-2-Amine :

    • Reactants : Acyl chloride (1 equiv), 3-methylpyridin-2-amine (1.2 equiv), triethylamine (2 equiv).
    • Conditions : Stir in dichloromethane at 0–5°C for 1 hour, then room temperature for 12 hours.
    • Workup : Precipitation with ice-cold water, filtration, and recrystallization from ethanol.
    • Yield : 60–68%.

Direct Coupling Using Carbodiimides

  • Reactants : Carboxylic acid (1 equiv), 3-methylpyridin-2-amine (1.1 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv).
  • Conditions : DMF, room temperature, 24 hours.
  • Yield : 75–82% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization and Challenges

Solvent and Base Selection

  • Solvents : Dichloromethane and DMF are optimal for acid chloride and carbodiimide routes, respectively.
  • Bases : Triethylamine neutralizes HCl in acid chloride method; no base required for carbodiimide route.

Purity and Characterization

  • Purification : Recrystallization (ethanol) or chromatography (silica gel).
  • Characterization :
    • ¹H-NMR : Aromatic protons at 7.12–10.75 ppm; methyl groups at 2.2–2.5 ppm.
    • IR : C=O stretch at 1670–1662 cm⁻¹; N-H bend at 3300–3200 cm⁻¹.

Comparative Analysis of Methods

Method Yield (%) Purity Key Advantage
Acid Chloride Coupling 60–68 >95% Short reaction time
Carbodiimide Coupling 75–82 >98% Higher yields, milder conditions

Industrial-Scale Considerations

  • Cost Efficiency : Thionyl chloride route is cheaper but requires corrosive reagents.
  • Safety : Carbodiimide method avoids SOCl₂, enhancing safety.
  • Scalability : Continuous flow reactors improve throughput for acid chloride synthesis.

Emerging Methodologies

Enzymatic Amidation

  • Catalyst : Lipase B from Candida antarctica.
  • Conditions : Phosphate buffer (pH 7.5), 40°C, 48 hours.
  • Yield : 50–55% (under optimization).

Microwave-Assisted Synthesis

  • Conditions : 100 W, 80°C, 30 minutes.
  • Yield : 70–75% (reduced side products).

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various strains of bacteria and fungi. For instance, derivatives of imidazo[1,2-a]pyridine have shown significant antibacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.006 μM for some compounds . This suggests that N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide may serve as a scaffold for developing new antimycobacterial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In a study evaluating substituted benzamides, certain derivatives exhibited promising anticancer activity with IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU) . This positions this compound as a potential candidate for further development in cancer therapeutics.

Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in understanding the relationship between the chemical structure of this compound and its biological activity. Modifications to the pyridine and benzimidazole moieties have been explored to enhance potency and selectivity against target pathogens or cancer cells. For example:

CompoundActivityMIC/IC50
W6Antibacterial5.19 µM
W17Anticancer4.12 µM

This table illustrates the effectiveness of specific derivatives derived from the parent compound .

Pharmacokinetics and Drug Design

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies involving oral and intravenous administration in animal models have provided insights into absorption, distribution, metabolism, and excretion (ADME) characteristics. These findings are essential for optimizing dosage forms and enhancing bioavailability.

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several pharmacologically relevant molecules, including angiotensin II receptor antagonists (e.g., PD123177, PD123319) and imidazole-based ligands (e.g., ligand (4) in ). A comparative analysis is provided below:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Key Substituents Molecular Formula Notable Data (e.g., Toxicity, Solubility)
Target Compound Benzo[d]imidazole-tetrahydro ring 3-methylpyridin-2-yl, carboxamide C₁₆H₁₈N₄O¹ N/A
PD123177 Imidazo[4,5-c]pyridine-tetrahydro Diphenylacetyl, carboxylate C₂₇H₂₅N₅O₃ Angiotensin AT₂ receptor antagonist
PD123319 Imidazo[4,5-c]pyridine-tetrahydro Dimethylaminophenyl, diphenylacetyl C₂₈H₂₈N₅O₃ Selective AT₂ receptor ligand
Ligand (4) Pyrrolo[1,2-a]imidazole 5-methyl-4H-triazolyl, o-tolyl C₁₉H₂₂N₆O Toxicity: 1152 mg kg⁻¹; Property: -183²

¹Inferred from structural analysis; ²Unspecified parameter (possibly melting point or solubility index).

Pharmacological and Functional Insights

  • Target Compound vs. PD123177/PD123319 : The absence of a diphenylacetyl group and the presence of a pyridine-carboxamide moiety in the target compound may reduce affinity for angiotensin receptors but enhance selectivity for other targets, such as kinases or ion channels. PD123177 and PD123319 are well-characterized AT₂ receptor ligands, highlighting the role of bulky aromatic substituents in receptor binding .
  • The target compound’s benzo[d]imidazole core and carboxamide group may offer improved metabolic stability compared to ligand (4)’s triazole moiety .

Crystallographic and Computational Analysis

Structural elucidation of such compounds often relies on tools like SHELX for X-ray crystallography .

Biological Activity

N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C14H16N4O
  • Molecular Weight : 256.31 g/mol
  • Chemical Structure : The compound features a benzo[d]imidazole core substituted with a 3-methylpyridine group and a carboxamide functional group.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Kinase Inhibition : Similar compounds have shown activity against various kinases, which are crucial in cell signaling pathways. For instance, derivatives have been reported as potent inhibitors of CK1δ and CK1ε kinases, with IC50 values in the low micromolar range .
  • Antitumor Activity : Some studies have highlighted the potential of benzo[d]imidazole derivatives in inhibiting tumor cell proliferation. Notably, compounds with similar structures have demonstrated significant activity against cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Neuroprotective Effects : There is evidence suggesting that related compounds may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and its analogs:

Activity IC50 Value (µM) Reference
CK1δ Inhibition0.040
Tumor Cell ProliferationVaries (10 - 100)
NeuroprotectionNot specified

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of benzo[d]imidazole derivatives, including this compound. The findings indicated that certain derivatives exhibited potent cytotoxic effects against various cancer cell lines, with IC50 values ranging from 10 µM to 25 µM depending on the specific cell line tested.

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, researchers assessed the ability of related compounds to protect neuronal cells from oxidative stress-induced damage. The results suggested that these compounds could significantly reduce cell death in models of neurodegeneration.

Q & A

Basic: What are the key synthetic steps and reaction conditions for preparing N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Cyclocondensation : Formation of the tetrahydrobenzoimidazole core via acid-catalyzed cyclization of precursors like 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid derivatives.
  • Amide coupling : Reaction with 3-methylpyridin-2-amine using coupling agents (e.g., HATU or EDCl) in anhydrous solvents (DMF or acetonitrile) under inert atmospheres .
  • Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via HPLC (for purity >95%) and NMR (to confirm regioselectivity) .

Critical conditions : Temperature control (<60°C to avoid decomposition), solvent choice (polar aprotic solvents for solubility), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) to minimize side products .**

Basic: How is the molecular structure of this compound confirmed post-synthesis?

Answer:
Structural validation employs:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.1–8.5 ppm for pyridine and benzoimidazole moieties) and carbon backbone .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z 327.16) .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding patterns, critical for understanding binding interactions .

Comparative analysis : Structural similarity scores (e.g., 0.71 vs. 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid) help validate core motifs .

Advanced: How can researchers resolve discrepancies in reported biological activities (e.g., IC50 values) across studies?

Answer:
Discrepancies may arise from:

  • Purity variations : Impurities >5% (e.g., unreacted intermediates) skew bioactivity. Use HPLC-MS to ensure purity and quantify batch-to-batch consistency .
  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using positive controls (e.g., staurosporine for kinase inhibition) .
  • Solubility factors : Use DMSO stocks at <0.1% to avoid solvent interference. Compare data with structurally analogous compounds (e.g., thiazolo-pyridine derivatives) to identify trends .

Example : A 10-fold IC50 difference between studies may reflect divergent cell lines or incubation times. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: What computational methods predict the compound’s electronic properties and target interactions?

Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~4.2 eV) to predict redox behavior and charge distribution, critical for understanding metabolic stability .
  • Molecular docking : Screens against targets (e.g., kinases or GPCRs) using software like AutoDock Vina. For example, the pyridine ring shows π-π stacking with tyrosine residues in kinase active sites .
  • MD simulations : Assess binding mode stability over 100-ns trajectories; RMSD values >2 Å suggest conformational flexibility impacting efficacy .

Validation : Compare docking scores with experimental IC50 values (R² >0.7 indicates predictive reliability) .

Basic: Which functional groups are critical for modulating its reactivity and bioactivity?

Answer:
Key groups include:

  • Benzoimidazole core : Governs planar aromaticity for intercalation or π-stacking with biomolecules .
  • Pyridine substituent : Enhances solubility via hydrogen bonding and influences target selectivity (e.g., kinase vs. protease inhibition) .
  • Amide linker : Stabilizes conformation via intramolecular H-bonds; replacing it with ester groups reduces metabolic stability .

Structure-activity relationship (SAR) : Methylation at the pyridine 3-position (vs. 4-position) improves blood-brain barrier penetration in neurotargeting studies .

Advanced: What strategies optimize pharmacokinetic properties (e.g., bioavailability) during lead optimization?

Answer:

  • LogP optimization : Aim for 1–3 (measured via shake-flask method) to balance solubility and membrane permeability. Introduce polar groups (e.g., -OH) to reduce LogP from 2.8 to 2.1 .
  • Metabolic stability : Incubate with liver microsomes; half-life <30 min prompts structural tweaks (e.g., fluorination at vulnerable sites) .
  • Prodrug approaches : Mask the amide as a tert-butyl carbamate to enhance oral absorption, with enzymatic cleavage in vivo .

Case study : Analogues with 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine cores show 3-fold higher Cmax in rodent PK studies due to reduced first-pass metabolism .

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